2-(2-Bromo-phenoxy)-propionic acid pyridin-3-ylmethylene-hydrazide
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Overview
Description
2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves a multi-step process. One common method includes the reaction of 2-bromophenol with 3-chloropropanoyl chloride to form 2-(2-bromophenoxy)propanoic acid. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazide. Finally, the hydrazide is condensed with pyridine-3-carbaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(2-BROMOPHENOXY)PROPANOIC ACID: Shares the bromophenoxy group but lacks the hydrazide and pyridinylmethylidene groups.
2-(2-BROMOPHENOXY)PYRIDINE: Contains the bromophenoxy and pyridine groups but lacks the hydrazide linkage.
Uniqueness
2-(2-BROMOPHENOXY)-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]PROPANEHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H14BrN3O2 |
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Molecular Weight |
348.19 g/mol |
IUPAC Name |
2-(2-bromophenoxy)-N-[(E)-pyridin-3-ylmethylideneamino]propanamide |
InChI |
InChI=1S/C15H14BrN3O2/c1-11(21-14-7-3-2-6-13(14)16)15(20)19-18-10-12-5-4-8-17-9-12/h2-11H,1H3,(H,19,20)/b18-10+ |
InChI Key |
RZXZMCKQEIJOMT-VCHYOVAHSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CN=CC=C1)OC2=CC=CC=C2Br |
Canonical SMILES |
CC(C(=O)NN=CC1=CN=CC=C1)OC2=CC=CC=C2Br |
Origin of Product |
United States |
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